cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 72748-35-7
VCID: VC21132719
InChI: InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1
SMILES: CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
Molecular Formula: C9H10ClF3O2
Molecular Weight: 242.62 g/mol

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

CAS No.: 72748-35-7

Cat. No.: VC21132719

Molecular Formula: C9H10ClF3O2

Molecular Weight: 242.62 g/mol

* For research use only. Not for human or veterinary use.

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid - 72748-35-7

Specification

CAS No. 72748-35-7
Molecular Formula C9H10ClF3O2
Molecular Weight 242.62 g/mol
IUPAC Name (1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1
Standard InChI Key SPVZAYWHHVLPBN-NJGYIYPDSA-N
Isomeric SMILES CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C
SMILES CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
Canonical SMILES CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is an organofluorine compound with distinctive structural features. The compound is characterized by its cyclopropane core, which bears a carboxylic acid group and a trifluorinated substituent. Its molecular formula is C₉H₁₀ClF₃O₂, with a molecular weight of 242.62 g/mol. The compound has a specific stereochemistry, with the cis configuration being critical to its biological activity and applications. The presence of both chlorine and fluorine atoms contributes to its unique chemical properties and reactivity profile. This particular stereochemical arrangement is essential for its function in agricultural applications.

Registry and Nomenclature

The compound is registered with CAS number 76023-99-9, and its IUPAC name is (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid. This naming convention indicates the specific stereochemistry that is crucial for its intended applications. The compound has several synonyms in the scientific literature, reflecting its use in various research contexts. The Standard InChI identifier for this compound is InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1, which provides a standardized representation of its molecular structure. The Standard InChIKey, SPVZAYWHHVLPBN-WREUKLMHSA-N, serves as a condensed digital identifier for database searches and chemical information retrieval.

Structural Data and Representation

The structural information of the compound can be represented through various notations. The table below summarizes key structural identifiers:

Structural IdentifierValue
Molecular FormulaC₉H₁₀ClF₃O₂
Molecular Weight242.62 g/mol
IUPAC Name(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChIInChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1
Standard InChIKeySPVZAYWHHVLPBN-WREUKLMHSA-N
Isomeric SMILESCC1(C@H/C=C(/C(F)(F)F)\Cl)C
Canonical SMILESCC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
PubChem Compound ID6440474

The compound exhibits a specific three-dimensional arrangement with the cyclopropane ring adopting a cis configuration, which is essential for its biological functionality. The stereochemistry indicated by the (1R,3R) designation in its IUPAC name reflects the orientation of substituents around the cyclopropane ring. This specific stereochemical arrangement plays a significant role in how the molecule interacts with biological targets.

Synthesis and Production Methods

Synthetic Pathways

Biological Activity and Applications

Role in Agricultural Chemistry

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid plays a crucial role in agricultural chemistry, particularly in the development and function of pyrethroid insecticides. The compound serves as a key structural component in these insecticides, contributing to their efficacy against various agricultural pests. The specific stereochemistry of the compound is essential for its interaction with target biological systems in insect pests. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through insect cuticles and cell membranes.

Research indicates that compounds with similar structures can exhibit significant biological activities, including antimicrobial properties. This suggests potential applications beyond pest control, possibly extending to the management of plant diseases caused by bacterial or fungal pathogens. The compound's biological activity is likely mediated through specific interactions with cellular targets in pest organisms, disrupting essential physiological processes and ultimately leading to pest mortality.

Metabolic Pathways and Biochemical Interactions

As a metabolite of pyrethroid insecticides, this compound is involved in complex metabolic pathways in both target and non-target organisms. Understanding these metabolic routes is essential for assessing the compound's environmental fate and potential ecological impact. In mammals, the metabolism of pyrethroids typically involves cytochrome P450 enzymes, which can transform these compounds into more water-soluble derivatives for excretion. The specific metabolic fate of cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid may influence its bioaccumulation potential and toxicological profile.

The biochemical interactions of this compound with various cellular components, particularly membrane proteins and enzymes, contribute to its biological effects. These interactions are highly specific and often depend on the exact three-dimensional structure of the molecule, highlighting the importance of the cis configuration. Further research into these biochemical mechanisms could provide insights for the development of more targeted and effective pesticides with reduced environmental impact.

Current Research and Future Directions

Recent Research Findings

Recent studies have focused on the biological activity and environmental impact of cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and related compounds. These investigations aim to better understand the mechanisms of action, metabolic pathways, and potential ecological effects of this compound. Studies examining the structure-activity relationships of this and similar compounds provide insights into how specific structural features contribute to biological activity. Such research is valuable for the rational design of new derivatives with enhanced efficacy and reduced environmental impact.

Advances in analytical techniques have enabled more precise detection and quantification of this compound in environmental samples and biological tissues. These methodologies are essential for monitoring environmental levels and assessing potential exposure risks. Research into the development of biomarkers for exposure to this compound could facilitate epidemiological studies and occupational health monitoring in agricultural settings.

Future Research Directions

Several promising areas for future research on cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid can be identified. Further investigation into its potential antimicrobial properties could lead to new applications in agriculture and medicine. The development of improved synthetic routes with higher yields and reduced environmental impact would enhance the commercial viability of products containing this compound. Research into sustainable alternatives or modifications that maintain efficacy while reducing persistence and toxicity represents an important direction for future work.

The application of computational modeling and artificial intelligence approaches could accelerate the discovery of novel derivatives with optimized properties. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses could predict the biological activity of potential derivatives before synthesis, streamlining the research and development process. Collaborative efforts between academia, industry, and regulatory bodies will be essential for advancing our understanding of this compound and maximizing its beneficial applications while minimizing potential risks.

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